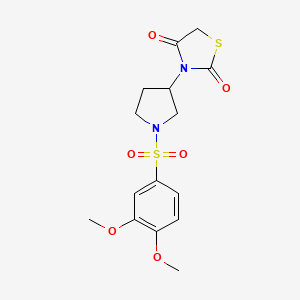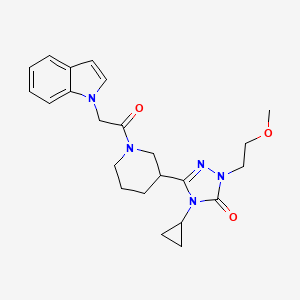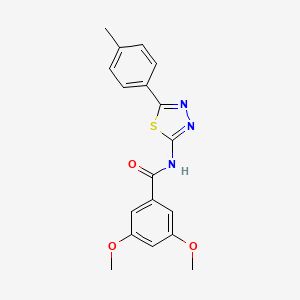![molecular formula C24H25N5O3S B2668253 N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-86-1](/img/structure/B2668253.png)
N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a phenethylamine moiety, which is a common structure in many bioactive compounds . The molecule also has a triazolopyridazine ring, which is a heterocyclic compound that often appears in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a phenethylamine backbone, a triazolopyridazine ring, and a p-tolyl group. These groups are likely to confer specific chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The phenethylamine and triazolopyridazine parts of the molecule could potentially undergo a variety of organic reactions .Scientific Research Applications
Synthesis and Biological Activity
Insecticidal Potential : The synthesis of heterocycles such as pyrrole, pyridine, coumarin, and others, was explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work underscores the compound's utility in developing pest control agents (Fadda et al., 2017).
Antioxidant Ability : New derivatives incorporating the triazolopyridazine moiety showed significant antioxidant ability, surpassing that of ascorbic acid in DPPH and FRAP assays, which suggests potential for therapeutic use in oxidative stress-related conditions (Shakir et al., 2017).
Antimicrobial and Antifungal Activity : Various synthesized compounds demonstrated pronounced antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents to combat resistant strains (Bhuiyan et al., 2006).
Antitumor Agents : The synthesis of pyridotriazolopyrimidines and evaluation against cancer cell lines like MCF-7 and HepG2 showed that certain derivatives possess promising anticancer activity, indicating potential applications in cancer therapy (Abdallah et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-16-4-7-18(8-5-16)24-27-26-21-10-11-23(28-29(21)24)33-15-22(30)25-13-12-17-6-9-19(31-2)20(14-17)32-3/h4-11,14H,12-13,15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCIGRSJAAOAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)



![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)